2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid

lipophilicity drug design partition coefficient

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid (CAS 1267704-35-7) is a disubstituted oxazole-5-acetic acid derivative with a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol. The compound carries a tert-butyl group at the oxazole 2‑position and a methyl group at the 4‑position, while the acetic acid side chain is anchored at the 5‑position.

Molecular Formula C10H15NO3
Molecular Weight 197.234
CAS No. 1267704-35-7
Cat. No. B2927859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid
CAS1267704-35-7
Molecular FormulaC10H15NO3
Molecular Weight197.234
Structural Identifiers
SMILESCC1=C(OC(=N1)C(C)(C)C)CC(=O)O
InChIInChI=1S/C10H15NO3/c1-6-7(5-8(12)13)14-9(11-6)10(2,3)4/h5H2,1-4H3,(H,12,13)
InChIKeyRWNMSMUWOYFMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid (CAS 1267704-35-7): Procurement-Relevant Identity and Structural Profile


2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid (CAS 1267704-35-7) is a disubstituted oxazole-5-acetic acid derivative with a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol [1]. The compound carries a tert-butyl group at the oxazole 2‑position and a methyl group at the 4‑position, while the acetic acid side chain is anchored at the 5‑position [1]. Although oxazoleacetic acids have been broadly investigated for hypoglycemic, insulin‑sensitizing, and anti‑inflammatory activities [2], the specific CAS 1267704-35-7 compound itself has zero indexed patents and zero indexed primary‑literature entries in major curated databases as of April 2026 [3]. Consequently, its differentiation evidence must be constructed from computed physicochemical properties, vendor‑reported purity specifications, GHS hazard classifications, and class‑level inferences drawn from structurally analogous oxazoleacetic acids.

Why 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid Cannot Be Replaced by a Generic Oxazoleacetic Acid in Research or Process Chemistry


Closely related oxazole‑acetic acid congeners differ in the presence, absence, or positional arrangement of the tert‑butyl and methyl substituents, which collectively govern lipophilicity (XLogP3), topological polar surface area (TPSA), steric demand, and hydrogen‑bond donor/acceptor counts [1]. Even a regioisomeric shift—moving the methyl group from the 4‑position to the 5‑position, as in 2‑tert‑butyl‑5‑methyl‑4‑oxazoleacetic acid (CAS 89724‑61‑8)—preserves the gross molecular formula but alters the spatial presentation of the acetic‑acid pharmacophore . In the absence of direct head‑to‑head biological data for CAS 1267704‑35‑7, these computed and structural differences represent the only verifiable basis for expecting non‑interchangeable behavior in a biological or catalytic system, justifying exact‑compound procurement rather than ad‑lib replacement with a generic “oxazoleacetic acid.”

Quantitative Differentiation Evidence for 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid (CAS 1267704-35-7)


Lipophilicity (XLogP3) Differentiates CAS 1267704-35-7 from Des‑methyl and Des‑tert‑butyl Analogues

The presence of both a tert‑butyl group at oxazole position‑2 and a methyl group at position‑4 elevates the computed XLogP3 of the target compound to 1.9, compared with 1.0 for the des‑methyl analogue 2‑(2‑tert‑butyl‑1,3‑oxazol‑5‑yl)acetic acid (CAS 1368166‑27‑1) and −0.1 for unsubstituted oxazole‑5‑acetic acid. The ΔXLogP3 of +0.9 units relative to the closest mono‑substituted analogue corresponds to an approximately 8‑fold increase in octanol/water partition coefficient under equilibrium conditions [1].

lipophilicity drug design partition coefficient

Topological Polar Surface Area (TPSA) Distinguishes the Compound from Regioisomeric and Hetero‑atom‑substituted Analogs

The target compound exhibits a computed TPSA of 63.3 Ų, which is identical to its regioisomer 2‑tert‑butyl‑5‑methyl‑4‑oxazoleacetic acid (CAS 89724‑61‑8; same formula, same TPSA) but lower than the sulfur‑containing thiazole analog 2‑(2‑tert‑butyl‑4‑methyl‑1,3‑thiazol‑5‑yl)acetic acid, where substitution of the oxazole oxygen by sulfur reduces electronegativity and increases the computed TPSA modestly. The TPSA of 63.3 Ų places the compound below the typical 90 Ų threshold for central‑nervous‑system penetration but above 40 Ų, positioning it in a window that balances oral absorption and target compartment access [1].

polar surface area bioavailability drug‑likeness

GHS Hazard Fingerprint Differentiates This Compound from the Unsubstituted Oxazole‑Acetic Acid Core

According to the single ECHA‑registered C&L notification, CAS 1267704‑35‑7 carries GHS hazard statements H315 (100%: skin irritation), H319 (100%: eye irritation), and H335 (100%: respiratory irritation), corresponding to Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 classifications [1]. In contrast, unsubstituted oxazole‑5‑acetic acid (CAS 1083337‑90‑9) is not notified under the same classification scheme, implying a qualitatively different handling requirement driven by the hydrophobic tert‑butyl and methyl substituents that may alter tissue‑partitioning behavior. This difference directly impacts procurement logistics, requiring appropriate personal protective equipment and ventilation measures that are not mandated for the bare heterocyclic core.

safety handling GHS classification

Vendor Purity Differentiation: 98% Versus 95% Benchmark Defines Reproducibility‑Critical Procurement

Among vendors that disclose quantitative purity specifications, Leyan (China) lists CAS 1267704‑35‑7 at 98% purity (product code 1559905), whereas AKSci (USA) supplies the same compound at a minimum 95% purity (cat. 8200DX) . By comparison, the regioisomer 2‑tert‑butyl‑5‑methyl‑4‑oxazoleacetic acid (CAS 89724‑61‑8) is commonly offered only at 95% purity by multiple vendors, and the demethylated analog 2‑(2‑tert‑butyl‑1,3‑oxazol‑5‑yl)acetic acid (CAS 1368166‑27‑1) is listed at 95% by Leyan. The availability of a 98% grade for the target compound provides a 3‑percentage‑point absolute purity advantage that reduces total impurity‑derived interference by an estimated 60% (assuming random impurity profile) in dose‑response or catalytic turnover experiments that are sensitive to trace contaminants.

purity reproducibility procurement specification

Commercial Accessibility: Premium Pricing Reflects Low‑Volume Niche Availability Versus Building‑Block Analogs

As of the latest vendor snapshot, AKSci prices the compound at $3,176 per gram (5 g = $8,972), while CymitQuimica (Biosynth brand) offers 25 mg for €234 and 250 mg for €930 . By contrast, the demethylated analog 2‑(2‑tert‑butyl‑1,3‑oxazol‑5‑yl)acetic acid (CAS 1368166‑27‑1) is priced by Leyan at a substantially lower per‑gram cost commensurate with its simpler synthesis. The approximate 5‑ to 10‑fold premium for the 4‑methyl‑substituted derivative reflects the additional synthetic step and lower commercial demand, creating a procurement trade‑off: the higher cost buys a more lipophilic, sterically differentiated scaffold that cannot be emulated by simply esterifying or amidating the cheaper des‑methyl analogue.

pricing supply chain procurement economics

Procurement‑Justified Application Scenarios for 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid


Fragment‑Based Lead Discovery Requiring a Lipophilic, Drug‑like Oxazole Scaffold

With an XLogP3 of 1.9 and a TPSA of 63.3 Ų, CAS 1267704‑35‑7 resides within the Veber‑compliant chemical space for oral bioavailability . Fragment‑based screening libraries benefit from its dual alkyl substitution, which provides more hydrophobic surface area for binding to shallow protein pockets than the des‑methyl or des‑tert‑butyl congeners. Procurement of this specific compound, at ≥98% purity [1], reduces the risk of false‑positive hits originating from impurities and ensures the fragment can be directly advanced into hit‑to‑lead chemistry without re‑purification.

Regioisomeric Selectivity Studies of Oxazoleacetic Acid Pharmacophores

Because CAS 1267704‑35‑7 is the 4‑methyl regioisomer, it serves as a matched molecular pair with 2‑tert‑butyl‑5‑methyl‑4‑oxazoleacetic acid (CAS 89724‑61‑8) . Using both isomers in parallel SAR studies allows deconvolution of whether the biological target engages the acetic‑acid side chain in a 4‑proximal or 5‑proximal orientation. The GHS‑documented irritancy profile [1] mandates that researchers handle both isomers in a fume hood, but the matched molecular‑pair design remains uniquely enabled only when the exact regioisomer is procured, not a generic mixture.

Coordination Chemistry and Metal‑Chelate Design Leveraging Steric Bulk

The tert‑butyl group at the oxazole 2‑position provides significant steric shielding of the imine nitrogen, potentially tuning metal‑binding selectivity in comparison to the 2‑unsubstituted or 2‑methyl‑substituted analogs. The acetic‑acid moiety offers a flexible carboxylate ligand arm. Procurement of the exact compound ensures that crystallographic or spectroscopic data reflect the intended steric environment, whereas the demethylated analog would present a different spatial footprint to the metal center.

Building Block for Late‑Stage Functionalization in Medicinal Chemistry

The free carboxylic acid of CAS 1267704‑35‑7 allows straightforward amide coupling, esterification, or reduction to the corresponding alcohol, enabling rapid diversification. The 98% purity grade available from Leyan outperforms the 95% baseline of competing oxazole‑acetic acid building blocks, making it the preferred choice for parallel‑synthesis arrays where side‑product accumulation must be minimized. The defined GHS classification [1] further simplifies institutional chemical‑safety registration, as the compound’s hazard endpoints are already documented, unlike many unregistered custom scaffolds.

Quote Request

Request a Quote for 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.